
3-Hydroxynaphthalene-1,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxynaphthalene-1,7-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalene-1,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the sulfonation of 3-hydroxynaphthalene using sulfuric acid or oleum, followed by the introduction of sulfonic acid groups at the 1 and 7 positions. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced separation techniques, such as crystallization and filtration, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-Hydroxynaphthalene-1,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxynaphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxynaphthalene-2,7-disulfonic acid
- 7-Hydroxynaphthalene-1,3-disulfonic acid
- 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid
Uniqueness
3-Hydroxynaphthalene-1,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
114040-38-9 |
|---|---|
Molecular Formula |
C10H8O7S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-7-3-6-1-2-8(18(12,13)14)5-9(6)10(4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
JGNJDXHWSLCXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


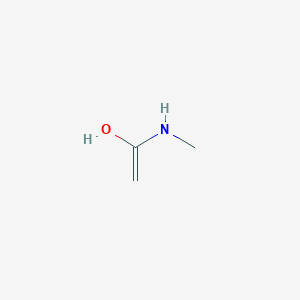

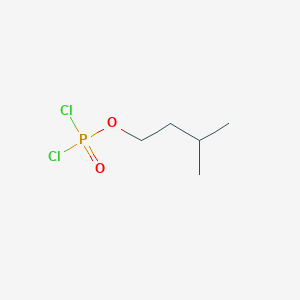

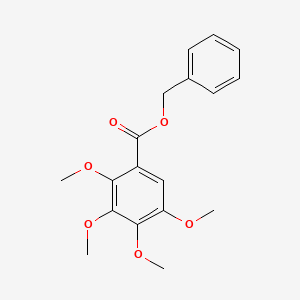

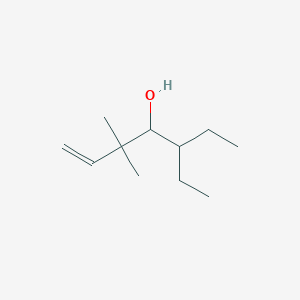

![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
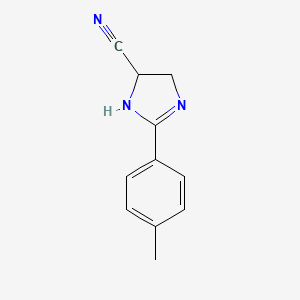
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
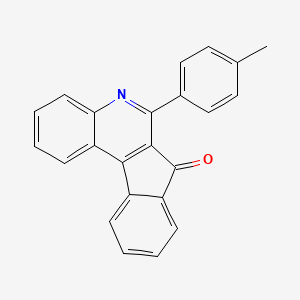
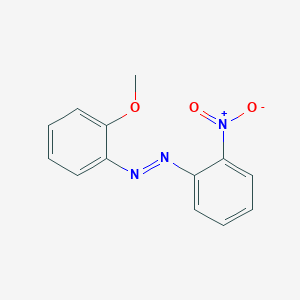
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
